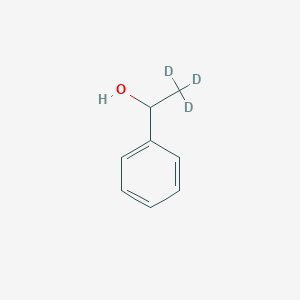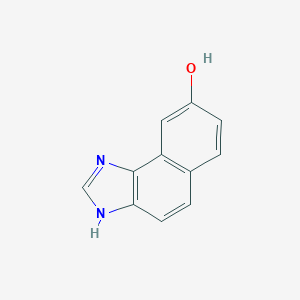
Naphth(1,2-d)imidazol-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth(1,2-d)imidazol-8-ol, also known as NDIM, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. NDIM is a derivative of naphthalene and imidazole, and its unique structure makes it a promising candidate for drug development, catalysis, and material sciences. In
Aplicaciones Científicas De Investigación
Naphth(1,2-d)imidazol-8-ol has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. This compound has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
This compound has also been investigated for its catalytic properties. It has been shown to catalyze various reactions, including oxidation, reduction, and cross-coupling reactions. This compound-based catalysts have been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
In addition, this compound has been studied for its material science applications. It has been used as a building block for the synthesis of functional materials, such as fluorescent dyes, sensors, and polymers.
Mecanismo De Acción
The mechanism of action of Naphth(1,2-d)imidazol-8-ol is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. This compound has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naphth(1,2-d)imidazol-8-ol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under various reaction conditions, making it a versatile building block for the synthesis of various compounds. However, this compound has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for Naphth(1,2-d)imidazol-8-ol research. One potential direction is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another direction is the optimization of this compound-based catalysts for various reactions. This compound can also be used as a building block for the synthesis of new functional materials with unique properties. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activity.
Métodos De Síntesis
The synthesis of Naphth(1,2-d)imidazol-8-ol involves the reaction of 2-naphthol and 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Propiedades
Número CAS |
74381-61-6 |
|---|---|
Fórmula molecular |
C11H8N2O |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3H-benzo[e]benzimidazol-8-ol |
InChI |
InChI=1S/C11H8N2O/c14-8-3-1-7-2-4-10-11(9(7)5-8)13-6-12-10/h1-6,14H,(H,12,13) |
Clave InChI |
RPDZLMLGUVJIQG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2N=CN3)O |
SMILES canónico |
C1=CC(=CC2=C1C=CC3=C2N=CN3)O |
Otros números CAS |
74381-61-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



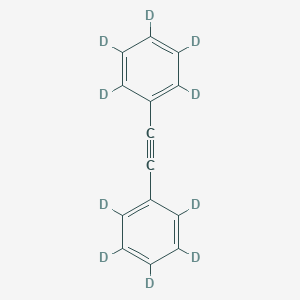
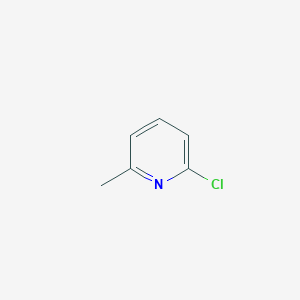
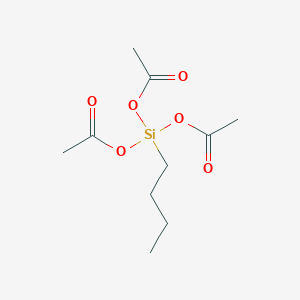
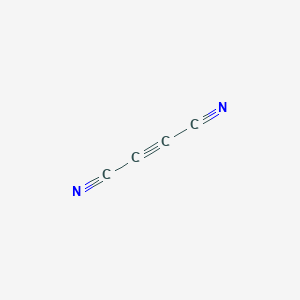



![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)

